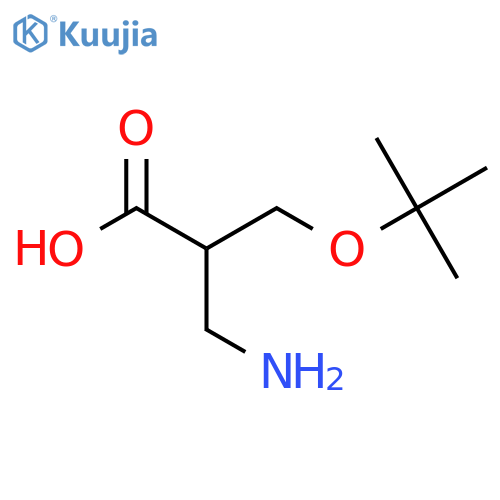

Cas no 2228821-37-0 (3-amino-2-(tert-butoxy)methylpropanoic acid)

3-amino-2-(tert-butoxy)methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(tert-butoxy)methylpropanoic acid

- 2228821-37-0

- 3-amino-2-[(tert-butoxy)methyl]propanoic acid

- EN300-1788469

-

- インチ: 1S/C8H17NO3/c1-8(2,3)12-5-6(4-9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)

- InChIKey: WPYDREDMWRKEDX-UHFFFAOYSA-N

- ほほえんだ: O(CC(C(=O)O)CN)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 175.12084340g/mol

- どういたいしつりょう: 175.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): -2.6

3-amino-2-(tert-butoxy)methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788469-1.0g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 1g |

$1029.0 | 2023-05-26 | ||

| Enamine | EN300-1788469-2.5g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 2.5g |

$2014.0 | 2023-09-19 | ||

| Enamine | EN300-1788469-1g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 1g |

$1029.0 | 2023-09-19 | ||

| Enamine | EN300-1788469-10g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 10g |

$4421.0 | 2023-09-19 | ||

| Enamine | EN300-1788469-0.25g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 0.25g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1788469-10.0g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 10g |

$4421.0 | 2023-05-26 | ||

| Enamine | EN300-1788469-5g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 5g |

$2981.0 | 2023-09-19 | ||

| Enamine | EN300-1788469-5.0g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 5g |

$2981.0 | 2023-05-26 | ||

| Enamine | EN300-1788469-0.05g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 0.05g |

$864.0 | 2023-09-19 | ||

| Enamine | EN300-1788469-0.1g |

3-amino-2-[(tert-butoxy)methyl]propanoic acid |

2228821-37-0 | 0.1g |

$904.0 | 2023-09-19 |

3-amino-2-(tert-butoxy)methylpropanoic acid 関連文献

-

1. Book reviews

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

3-amino-2-(tert-butoxy)methylpropanoic acidに関する追加情報

3-Amino-2-(tert-Butoxy)methylpropanoic Acid: A Comprehensive Overview

3-Amino-2-(tert-butoxy)methylpropanoic acid (CAS No. 2228821-37-0) is a synthetic amino acid with a unique structure and a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its amino group, tert-butoxy methyl group, and carboxylic acid functionality, which collectively contribute to its chemical and biological properties.

The chemical structure of 3-amino-2-(tert-butoxy)methylpropanoic acid is particularly interesting due to the presence of the tert-butoxy methyl group, which provides steric hindrance and enhances the stability of the molecule. This structural feature makes it a valuable candidate for various synthetic transformations and as a building block in the development of novel drugs and biomolecules.

In recent years, there has been significant interest in the use of 3-amino-2-(tert-butoxy)methylpropanoic acid as a precursor for the synthesis of peptides and proteins. The tert-butoxy methyl group can be selectively removed under mild conditions, allowing for precise control over the reactivity and functionality of the amino acid. This property is particularly useful in solid-phase peptide synthesis (SPPS) and other combinatorial chemistry approaches.

One of the key applications of 3-amino-2-(tert-butoxy)methylpropanoic acid is in the development of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. Peptidomimetics derived from this compound have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that a peptidomimetic based on 3-amino-2-(tert-butoxy)methylpropanoic acid exhibited potent anti-cancer activity against multiple tumor cell lines.

The biological activity of 3-amino-2-(tert-butoxy)methylpropanoic acid has also been explored in the context of enzyme inhibition. Research has shown that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways, making it a potential lead compound for the development of new therapeutic agents. A study published in Bioorganic & Medicinal Chemistry Letters reported that 3-amino-2-(tert-butoxy)methylpropanoic acid-based inhibitors effectively blocked the activity of key enzymes involved in lipid metabolism, suggesting its potential use in treating metabolic disorders such as diabetes and obesity.

In addition to its therapeutic applications, 3-amino-2-(tert-butoxy)methylpropanoic acid has been investigated for its use in diagnostic imaging. The unique chemical properties of this compound allow it to be labeled with various imaging agents, such as radioisotopes or fluorescent dyes, without significantly altering its biological activity. This makes it a promising candidate for developing new imaging probes for early disease detection and monitoring treatment efficacy.

The synthesis of 3-amino-2-(tert-butoxy)methylpropanoic acid typically involves multi-step processes that include protection-deprotection strategies to ensure selective functionalization. One common synthetic route involves the reaction of tert-butyl bromide with an appropriate amino alcohol followed by carboxylation to form the final product. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving overall efficiency.

The safety profile of 3-amino-2-(tert-butoxy)methylpropanoic acid has been extensively studied to ensure its suitability for pharmaceutical applications. Toxicity studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further development. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure long-term safety and efficacy.

In conclusion, 3-amino-2-(tert-butoxy)methylpropanoic acid (CAS No. 2228821-37-0) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for developing novel drugs, peptidomimetics, enzyme inhibitors, and diagnostic imaging agents. Ongoing research continues to uncover new applications and optimize its use in these fields.

2228821-37-0 (3-amino-2-(tert-butoxy)methylpropanoic acid) 関連製品

- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

- 569658-97-5(1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-i midazol-3-ium tetrafluoroborate)

- 909128-54-7((R)-3-aminotetrahydrothiophene 1,1-dioxide)

- 1396684-41-5(1-(4-chlorophenyl)methyl-3-4-(diethylamino)but-2-yn-1-ylurea)

- 337535-94-1(6-Bromo-N-methylpicolinamide)

- 1001353-87-2((2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid)

- 2171603-20-4(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid)

- 1857035-40-5(2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one)

- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)

- 2260917-54-0(1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans-)